molecular formula C16H21N3O3S B4282207 METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

Cat. No.: B4282207
M. Wt: 335.4 g/mol
InChI Key: NELQAKVCDKGKGT-UHFFFAOYSA-N
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Description

Methyl ({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate is a complex organic compound with a unique structure that includes a triazole ring, an ester group, and a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate. This intermediate is then reacted with a triazole derivative under suitable conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl ({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl ({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and ester group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-5-19-14(17-18-16(19)23-10-15(20)21-4)9-22-13-7-6-11(2)8-12(13)3/h6-8H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQAKVCDKGKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

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